2-Cyclopropyl-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C7H7NO2S . The compound is part of the thiazole family, which is an important heterocycle in the world of chemistry .
Molecular Structure Analysis
The thiazole ring in “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific chemical reactions involving “2-Cyclopropyl-1,3-thiazole-5-carboxylic acid” are not detailed in the available literature.Scientific Research Applications
Chemical Synthesis and Derivatives
- 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid and its derivatives play a crucial role in the synthesis of various chemical compounds. Nötzel et al. (2001) demonstrated its use in creating thiazoline-4-carboxylates, which are significant cysteine derivatives with applications in organic synthesis (Nötzel et al., 2001).
- Sharba et al. (2005) reported on the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, highlighting the compound's versatility in creating heterocyclic derivatives (Sharba et al., 2005).
Electrochemical Studies
- Fahmy et al. (1988) explored the electrochemical reduction of 1,3,4-thiadiazoles, contributing to the understanding of the electrochemical properties of compounds related to 2-cyclopropyl-1,3-thiazole-5-carboxylic acid (Fahmy et al., 1988).
Organic Chemistry and Reaction Mechanisms
- Dhameliya et al. (2017) investigated the cyclocondensation reactions of 2-aminothiophenols, providing insights into reaction mechanisms involving similar thiazole structures (Dhameliya et al., 2017).
- Shestopalov et al. (2008) reviewed multicomponent reactions involving derivatives of cyanoacetic acid, highlighting the role of cyclopropane and thiazole compounds in synthesizing diverse heterocycles (Shestopalov et al., 2008).
Environmental and Biological Studies
- Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids, including derivatives of cyclopropane-1-carboxylic acid, in human urine, contributing to environmental and health-related studies (Arrebola et al., 1999).
- Zelisko et al. (2014) synthesized thiopyrano[2,3-d][1,3]thiazol-2-one-6-carboxylic acids, demonstrating the compound's potential in creating biologically active derivatives (Zelisko et al., 2014).
Fluorescence and Sensing Applications
- Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen for physiological pH sensing, showcasing the compound's application in fluorescence and chemical sensing (Li et al., 2018).
Further Research
- Xue et al. (2016) and Selvi et al. (2014) studied the synthesis of pyrazoles and heterocycles, respectively, using 1-cyanocyclopropane-1-carboxylates, indicating ongoing research in novel synthetic methods involving related compounds (Xue et al., 2016), (Selvi et al., 2014).
Future Directions
properties
IUPAC Name |
2-cyclopropyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLJGFNWFOWZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655605 | |
Record name | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1094230-05-3 | |
Record name | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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